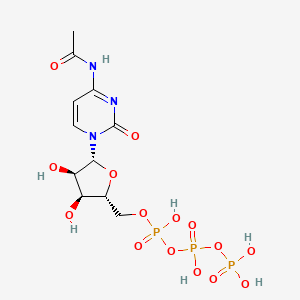

N4-Acetylcytidine triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4-Acetylcytidine triphosphate sodium (ac4CTP sodium) is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the nitrogen-4 position. This compound is significant in the study of RNA modifications and has been used in various biochemical and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-acetylcytidine triphosphate sodium involves the acetylation of cytidine triphosphate. The process typically includes the following steps:

Acetylation of Cytidine: Cytidine is acetylated at the nitrogen-4 position using acetic anhydride in the presence of a base such as pyridine.

Triphosphorylation: The acetylated cytidine is then triphosphorylated using phosphoryl chloride (POCl3) in the presence of a base like triethylamine.

Sodium Salt Formation: The final step involves the conversion of the triphosphate into its sodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N4-acetylcytidine triphosphate sodium undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield N4-acetylcytidine and inorganic phosphate.

Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group is replaced by other nucleophiles.

Polymerization: It can be incorporated into RNA strands during in vitro transcription reactions catalyzed by RNA polymerases.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

Substitution: Requires nucleophiles such as amines or thiols under basic conditions.

Polymerization: Conducted in the presence of RNA polymerases and other necessary transcription factors.

Major Products

Hydrolysis: Yields N4-acetylcytidine and inorganic phosphate.

Substitution: Produces substituted cytidine derivatives.

Polymerization: Results in RNA strands containing N4-acetylcytidine.

Scientific Research Applications

N4-acetylcytidine triphosphate sodium has several scientific research applications:

RNA Modification Studies: Used to study the effects of N4-acetylcytidine on RNA stability, translation, and function.

In Vitro Transcription: Incorporated into RNA during in vitro transcription to produce modified RNA for various experiments.

Viral Replication Research: Investigated for its role in the replication and pathogenicity of RNA viruses, such as enterovirus 71.

Cancer Research: Studied for its potential involvement in cancer-related pathways and its association with diseases like gastric and liver cancer.

Mechanism of Action

N4-acetylcytidine triphosphate sodium exerts its effects primarily through its incorporation into RNA. The acetylation at the nitrogen-4 position of cytidine affects RNA stability and translation efficiency. The compound is recognized and incorporated by RNA polymerases during transcription, leading to the production of modified RNA. This modification can influence RNA structure, interactions with proteins, and overall function .

Comparison with Similar Compounds

Similar Compounds

N6-Methyladenosine (m6A): Another RNA modification that affects RNA stability and translation.

5-Methylcytosine (m5C): A methylated form of cytidine that plays a role in gene expression regulation.

N1-Methyladenosine (m1A): A modification that impacts RNA splicing and translation.

Uniqueness

N4-acetylcytidine triphosphate sodium is unique due to its acetylation at the nitrogen-4 position, which is distinct from other common RNA modifications like methylation. This specific modification has unique effects on RNA stability and translation, making it a valuable tool for studying RNA biology and its implications in various diseases .

Properties

Molecular Formula |

C11H18N3O15P3 |

|---|---|

Molecular Weight |

525.19 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1 |

InChI Key |

PMLKMGFNRKVFTQ-PEBGCTIMSA-N |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)

![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)

![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)

![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)

![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)